2,2-dimethyl-2H-chromene-6-carbonitrile
CAS No.: 33143-29-2
VCID: VC0016952
Molecular Formula: C12H11NO
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
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Description | 2,2-Dimethyl-2H-chromene-6-carbonitrile, also known as 6-Cyano-2,2-dimethylchromene, is a substituted 2,2-dimethyl-2H-1-benzopyran with the molecular formula . It has a molecular weight of 185.22 g/mol . 2,2-Dimethyl-2H-chromene-6-carbonitrile appears as a pale yellow crystalline solid . It has a melting point between 45-49 °C . It is soluble in acetone, chloroform, dichloromethane, DMSO, and ethyl acetate . This chemical can be synthesized through a condensation reaction involving 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol, using pyridine as a catalyst, or from 4-[(1,1-dimethylprop-2-ynyl)oxy]benzonitrile . 2,2-Dimethyl-2H-chromene-6-carbonitrile is used in organic synthesis, such as in the synthesis of 3,4-epoxy-6-cyano-2,2-dimethylchromene via epoxidation . Other names or identifiers for 2,2-Dimethyl-2H-chromene-6-carbonitrile include CAS No. 33143-29-2, and PubChem CID 2779074 . Its InChI key is YDEQIYMIVRCVAH-UHFFFAOYSA-N . |
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CAS No. | 33143-29-2 |
Product Name | 2,2-dimethyl-2H-chromene-6-carbonitrile |
Molecular Formula | C12H11NO |
Molecular Weight | 185.22 g/mol |
IUPAC Name | 2,2-dimethylchromene-6-carbonitrile |
Standard InChI | InChI=1S/C12H11NO/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-7H,1-2H3 |
Standard InChIKey | YDEQIYMIVRCVAH-UHFFFAOYSA-N |
SMILES | CC1(C=CC2=C(O1)C=CC(=C2)C#N)C |
Canonical SMILES | CC1(C=CC2=C(O1)C=CC(=C2)C#N)C |
Synonyms | 2,2-Dimethyl-2H-1-benzopyran-6-carbonitrile; 2,2-Dimethyl-6-cyano-2H-1-benzopyran; 2,2-Dimethyl-6-cyanochromene; |
PubChem Compound | 2779074 |
Last Modified | Sep 14 2023 |
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